molecular formula C8H8N2S B13902807 N-methyl-4-thiocyanatoaniline

N-methyl-4-thiocyanatoaniline

Cat. No.: B13902807
M. Wt: 164.23 g/mol
InChI Key: LZFNJFRNIKZSTR-UHFFFAOYSA-N
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Description

N-methyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their versatile reactivity and are commonly found in natural products with significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-thiocyanatoaniline can be synthesized through electrophilic thiocyanation of anilines. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in an ethanol medium. This method is eco-friendly and provides good regioselectivity and excellent yields . Another method involves the reaction of 2,6-diisopropyl-N-methylaniline with bromine in acetic acid to produce 4-bromo-2,6-diisopropyl-N-methylaniline, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-thiocyanatoaniline undergoes various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or sulfides.

    Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonyl chlorides, sulfonates.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-methyl-4-thiocyanatoaniline involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other thiocyanatoanilines, it offers better regioselectivity and yields in synthetic applications . Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

[4-(methylamino)phenyl] thiocyanate

InChI

InChI=1S/C8H8N2S/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5,10H,1H3

InChI Key

LZFNJFRNIKZSTR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)SC#N

Origin of Product

United States

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